molecular formula C12H21ClN2O3 B2998197 tert-Butyl 4-(2-chloroacetamido)piperidine-1-carboxylate CAS No. 865432-01-5

tert-Butyl 4-(2-chloroacetamido)piperidine-1-carboxylate

Cat. No. B2998197
CAS RN: 865432-01-5
M. Wt: 276.76
InChI Key: ZOBCZJALTMZRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(2-chloroacetamido)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 865432-01-5 . It has a molecular weight of 276.76 and its IUPAC name is tert-butyl 4-[(chloroacetyl)amino]-1-piperidinecarboxylate . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.76 . It is typically stored at 4 degrees Celsius and is available in powder form .

Scientific Research Applications

Structural Analysis and Molecular Packing

  • X-ray studies have demonstrated the structural properties of related compounds to tert-Butyl 4-(2-chloroacetamido)piperidine-1-carboxylate. Specifically, tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate was found to occur in the 4-enol form when crystals are grown from a mixture of dichloromethane and pentane. The studies highlighted the axial orientation of the isobutyl side chain at the 6-position of the piperidine ring. These compounds exhibit molecular packing driven by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure (Didierjean et al., 2004).

Synthesis and Structural Confirmation

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds like crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. The structures were confirmed by MS and 1 HNMR spectrum, with a total yield of 49.9% (Kong et al., 2016).

Intermediate for Pharmaceutical Compounds

  • tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate of Vandetanib, synthesized through steps including acylation, sulfonation, and substitution. The synthetic route was optimized, and the total yield of the steps was 20.2% (Wang et al., 2015).

Building Block for Diverse Derivatives

  • tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates were prepared and reduced to yield cis-4-hydroxy delta-lactams. These compounds serve as excellent building blocks for the synthesis of cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative. This demonstrates the versatility of such compounds in synthesizing a wide range of derivatives (Marin et al., 2004).

Safety and Hazards

The compound is considered hazardous and has the signal word “Danger” associated with it . Hazard statements include H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

tert-butyl 4-[(2-chloroacetyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-9(5-7-15)14-10(16)8-13/h9H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBCZJALTMZRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865432-01-5
Record name tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.